5-(Methylsulfanyl)pentanenitrile
Overview
Description
5-(Methylsulfanyl)pentanenitrile is an organic compound with the molecular formula C6H11NS. It is characterized by the presence of a nitrile group (-C≡N) and a methylsulfanyl group (-SCH3) attached to a pentane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylsulfanyl)pentanenitrile typically involves the reaction of 5-bromopentanenitrile with sodium methylthiolate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the methylsulfanyl group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) under reflux conditions to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-(Methylsulfanyl)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Oxidation: 5-(Methylsulfinyl)pentanenitrile, 5-(Methylsulfonyl)pentanenitrile
Reduction: 5-(Methylsulfanyl)pentylamine
Substitution: 5-(Methylsulfanyl)pentanamide, 5-(Methylsulfanyl)pentanoic acid
Scientific Research Applications
5-(Methylsulfanyl)pentanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It has been studied for its potential biological activities, including its role as a precursor in the biosynthesis of natural products.
Medicine: Research has explored its potential as a pharmacophore in drug design and development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(Methylsulfanyl)pentanenitrile involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a precursor to bioactive compounds that modulate enzymatic activities or signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(Methylsulfinyl)pentanenitrile
- 5-(Methylsulfonyl)pentanenitrile
- 4-(Methylsulfanyl)butanenitrile
- 6-(Methylsulfanyl)hexanenitrile
Uniqueness
5-(Methylsulfanyl)pentanenitrile is unique due to its specific combination of a nitrile group and a methylsulfanyl group on a pentane backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activities compared to its analogs. For instance, the presence of the methylsulfanyl group can influence the compound’s lipophilicity and electronic properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
5-methylsulfanylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c1-8-6-4-2-3-5-7/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUDGEZWSNPCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974560 | |
Record name | 5-(Methylsulfanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59121-25-4 | |
Record name | 5-(Methylthio)pentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59121-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanenitrile, 5-(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059121254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Methylsulfanyl)pentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50974560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(methylsulfanyl)pentanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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